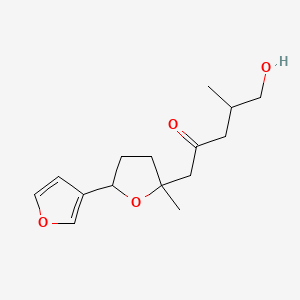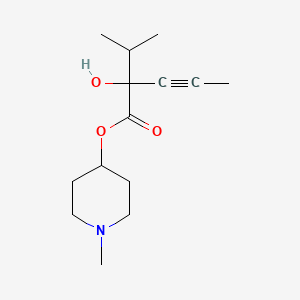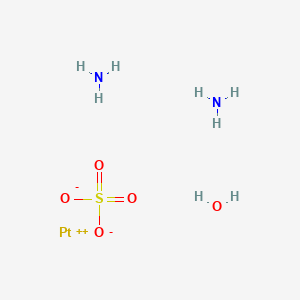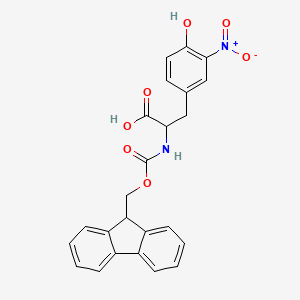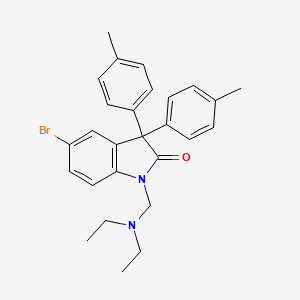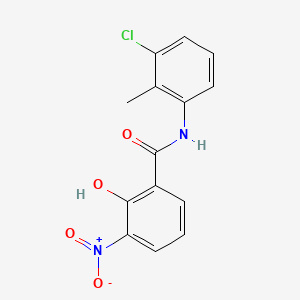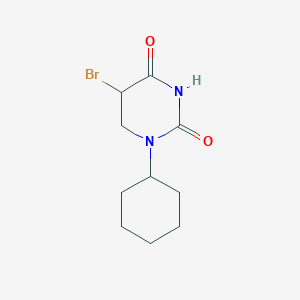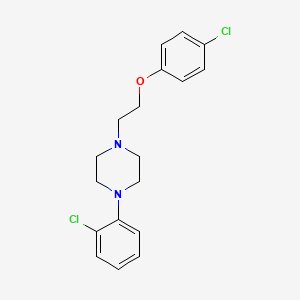
Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- is a synthetic organic compound belonging to the piperazine class It is characterized by the presence of a piperazine ring substituted with a 2-(p-chlorophenoxy)ethyl group and an o-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with the 2-(p-chlorophenoxy)ethyl group: This step involves the reaction of the piperazine ring with 2-(p-chlorophenoxy)ethyl chloride in the presence of a base such as sodium hydroxide.
Substitution with the o-chlorophenyl group: The final step involves the reaction of the intermediate product with o-chlorobenzyl chloride under similar basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols), solvents like ethanol or dimethyl sulfoxide, elevated temperatures.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
科学研究应用
Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system and its potential as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- can be compared with other similar compounds such as:
- Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(p-chlorophenyl)-
- Piperazine, 1-(2-(o-chlorophenoxy)ethyl)-4-(o-chlorophenyl)-
- Piperazine, 1-(2-(m-chlorophenoxy)ethyl)-4-(o-chlorophenyl)-
Uniqueness:
- The specific substitution pattern of the 2-(p-chlorophenoxy)ethyl and o-chlorophenyl groups in Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- imparts unique chemical and biological properties compared to its analogs. These differences can influence the compound’s reactivity, pharmacokinetics, and pharmacodynamics.
属性
CAS 编号 |
2032-52-2 |
|---|---|
分子式 |
C18H20Cl2N2O |
分子量 |
351.3 g/mol |
IUPAC 名称 |
1-[2-(4-chlorophenoxy)ethyl]-4-(2-chlorophenyl)piperazine |
InChI |
InChI=1S/C18H20Cl2N2O/c19-15-5-7-16(8-6-15)23-14-13-21-9-11-22(12-10-21)18-4-2-1-3-17(18)20/h1-8H,9-14H2 |
InChI 键 |
QBTORRHCOVUJKM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



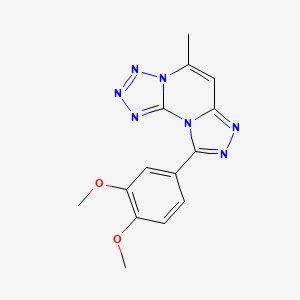
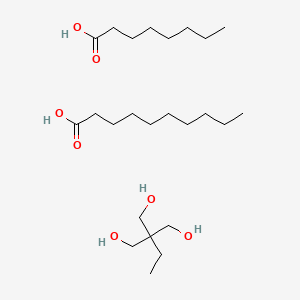
![10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane](/img/structure/B12808545.png)

